molecular formula C16H16O2 B596407 4-(3,5-Dimethylphenyl)phenylacetic acid CAS No. 1225598-10-6

4-(3,5-Dimethylphenyl)phenylacetic acid

Cat. No.: B596407
CAS No.: 1225598-10-6
M. Wt: 240.302
InChI Key: OOHTVAZDYJTVRC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)phenylacetic acid (CAS 1225598-10-6) is a biphenyl-based compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . This phenylacetic acid derivative is a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize such derivatives for the development of novel pharmacologically active compounds, given the established role of the phenylacetic acid structure in drugs such as non-steroidal anti-inflammatory agents (e.g., Ibuprofen, Diclofenac) and other therapeutics . The compound is of significant interest in the synthesis of potential anticancer and antiproliferative agents, as various phenylacetic acid derivatives have been reported to possess antitumor properties against various cancer types . Its structural framework makes it a suitable precursor for further functionalization, including the preparation of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . Key Identifiers: • CAS Number: 1225598-10-6 • Molecular Formula: C₁₆H₁₆O₂ • Molecular Weight: 240.30 g/mol • IUPAC Name: 2-[4-(3,5-dimethylphenyl)phenyl]acetic acid Safety Information: This compound may be harmful if swallowed, in contact with skin, or if inhaled. Researchers should wear appropriate protective equipment and handle it in a well-ventilated environment . Disclaimer: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHTVAZDYJTVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716593
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225598-10-6
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,5 Dimethylphenyl Phenylacetic Acid and Its Analogues

Retrosynthetic Strategies and Precursor Chemistry

A logical retrosynthetic analysis of 4-(3,5-Dimethylphenyl)phenylacetic acid reveals two primary bond disconnections for strategic synthesis. The most common approach involves the disconnection of the carbon-carbon bond between the two phenyl rings of the biphenyl (B1667301) moiety. This leads to two key precursors: a derivative of 3,5-dimethylbenzene and a derivative of 4-substituted phenylacetic acid. This strategy relies on powerful cross-coupling reactions to assemble the biphenyl core.

An alternative disconnection can be made at the bond between the phenyl ring and the acetic acid side chain. This approach would start with a pre-formed 3',5'-dimethyl-[1,1'-biphenyl] core, which is then functionalized to introduce the acetic acid group.

The choice of precursors is critical and depends on the specific synthetic route. For the biphenyl bond formation strategy, common precursors include:

Aryl halides and arylboronic acids (or their esters): This is the most prevalent combination, typically involving a (4-halophenyl)acetic acid derivative and (3,5-dimethylphenyl)boronic acid. The halide is often a bromide or iodide to ensure high reactivity in cross-coupling reactions.

Aryl Grignard or organozinc reagents: These can also be used as the nucleophilic partner in cross-coupling reactions with an appropriate aryl halide.

For the functional group installation strategy, a key precursor would be 4-bromo-3',5'-dimethyl-[1,1'-biphenyl] or 4-methyl-3',5'-dimethyl-[1,1'-biphenyl]. These precursors can then undergo a series of transformations to introduce the carboxylic acid functionality.

Carbon-Carbon Coupling Reactions for Biphenyl Moiety Formation

The formation of the C-C bond between the two aromatic rings is a cornerstone of the synthesis of this compound and its analogues. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a widely employed and powerful method for the formation of biaryl compounds. libretexts.orglibretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.orgyoutube.com The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.org

A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

A plausible route to this compound via a Suzuki-Miyaura coupling would involve the reaction of (3,5-dimethylphenyl)boronic acid with a 4-halophenylacetic acid derivative, such as methyl 4-bromophenylacetate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of Biphenyl Derivatives

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2OReflux~95 mdpi.com
1-Bromo-4-methoxybenzene4-Ethylphenylboronic acidPd(OAc)2K2CO3EtOH/H2O80Not specified rsc.org
Aryl BromideArylboronic acidPd2(dba)3 / JohnPhosCs2CO3THF/H2O4090Generic example

While palladium catalysis is dominant, other transition metals can also facilitate the formation of the biphenyl moiety. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for coupling aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. google.com For example, a triphenylphosphine-nickel chloride catalyst has been used in the presence of zinc powder for the coupling of dimethyl 4-chlorobenzenedicarboxylate. google.com

Functional Group Interconversions for Carboxylic Acid Formation

Once the biphenyl core is established, or if starting from a pre-formed biphenyl precursor, the final step is the introduction or unmasking of the carboxylic acid group.

A common and effective strategy for synthesizing phenylacetic acids is through the hydrolysis of a corresponding phenylacetonitrile. sciencemadness.orgorgsyn.org This approach is particularly useful when the biphenyl core is constructed using a precursor such as 4-bromo-3',5'-dimethyl-[1,1'-biphenyl]. This intermediate can be converted to 4-(cyanomethyl)-3',5'-dimethyl-[1,1'-biphenyl], which is then hydrolyzed to the desired carboxylic acid.

The conversion of a bromomethyl group to a nitrile is typically achieved by reaction with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). mdpi.com The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions. sciencemadness.orgorgsyn.org

Acidic Hydrolysis: Heating the nitrile with a strong acid, such as aqueous sulfuric acid or hydrochloric acid, yields the carboxylic acid directly. orgsyn.org

Basic Hydrolysis: Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate work-up step to yield the final carboxylic acid.

A multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid provides a relevant analogue. mdpi.com In this synthesis, the methyl group of 3,4,5-triphenyltoluene is first brominated with N-bromosuccinimide (NBS), followed by reaction with KCN to form the nitrile, which is then hydrolyzed. mdpi.com A similar sequence starting from 4-methyl-3',5'-dimethyl-[1,1'-biphenyl] would be a viable route to the target compound.

Table 2: Conditions for Nitrile Hydrolysis in the Synthesis of Phenylacetic Acids

Starting NitrileReagentsConditionsProductYield (%)Reference
Benzyl (B1604629) cyanideH2SO4 (aq)Reflux, 3 hoursPhenylacetic acid77.5-80 orgsyn.org
2-[(3,4,5-Triphenyl)phenyl]acetonitrileHBr in Acetic Acid (33%)Reflux, 6 hours2-[(3,4,5-Triphenyl)phenyl]acetamide71 mdpi.com
2-[(3,4,5-Triphenyl)phenyl]acetamideTiCl4, HCl, Dioxane, H2OReflux, 2 hours2-[(3,4,5-Triphenyl)phenyl]acetic acid85 mdpi.com

Carbonylation reactions offer a direct route to carboxylic acids by introducing a carbonyl group (CO) into an organic molecule. The carbonylation of benzyl halides is a well-established method for the synthesis of phenylacetic acids. nih.govresearchgate.net This reaction is typically catalyzed by palladium complexes and involves the reaction of a benzyl halide with carbon monoxide in the presence of a base. researchgate.net

For the synthesis of this compound, a suitable precursor would be 4-(chloromethyl)-3',5'-dimethyl-[1,1'-biphenyl] or 4-(bromomethyl)-3',5'-dimethyl-[1,1'-biphenyl]. The carbonylation of such a substrate would directly yield the desired product. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Novel and Green Chemistry Approaches to this compound Synthesis

The construction of the this compound molecule hinges on the formation of a carbon-carbon bond between two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups. prepchem.comresearchgate.netnih.gov

A plausible and modern synthetic route would involve the palladium-catalyzed coupling of an appropriate aryl halide with an arylboronic acid. Specifically, an ester of (4-bromophenyl)acetic acid could be coupled with 3,5-dimethylphenylboronic acid. The ester group serves as a protected form of the carboxylic acid, which can be easily hydrolyzed in a subsequent step.

Table 1: Plausible Suzuki-Miyaura Coupling Reaction for a Precursor to this compound

Reactant AReactant BCatalystBaseSolventProduct
Methyl (4-bromophenyl)acetate3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 4-(3,5-dimethylphenyl)phenylacetate

Following the successful coupling, the resulting ester, methyl 4-(3,5-dimethylphenyl)phenylacetate, would be subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidification, to yield the final product, this compound. orgsyn.org

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign conditions for Suzuki-Miyaura reactions. inovatus.esgctlc.org This includes the use of water as a solvent, which is non-flammable, non-toxic, and inexpensive. researchgate.net The use of recyclable heterogeneous palladium catalysts, such as palladium nanoparticles supported on graphene, also represents a greener alternative to homogeneous catalysts. ardena.com Furthermore, the selection of solvents for both the reaction and the subsequent purification steps is critical. Studies have evaluated a range of environmentally friendly solvents, such as isopropyl acetate (B1210297) (i-PrOAc), cyclopentyl methyl ether (CPME), and diethyl carbonate (DEC), as greener alternatives to more hazardous solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org

Another innovative approach for the formation of the biaryl linkage is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov In this strategy, a protected (4-halophenyl)acetylene could be coupled with 3,5-dimethyl-1-halobenzene. The resulting diarylacetylene intermediate would then be reduced to form the desired biaryl single bond. This method offers an alternative pathway to the core structure of this compound.

Stereoselective Synthesis Approaches for Chiral Analogs

Many biologically active aryl-substituted acetic acid derivatives, particularly the 2-arylpropionic acids (profens), are chiral molecules where the pharmacological activity resides predominantly in one enantiomer. frontiersin.org Therefore, the stereoselective synthesis of chiral analogues of this compound, such as (S)-2-[4-(3,5-dimethylphenyl)phenyl]propanoic acid, is of significant interest.

One of the most effective methods for obtaining enantiomerically pure profens is through enzymatic kinetic resolution . nih.govconicet.gov.ar This technique utilizes enzymes, such as lipases, to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.govconicet.gov.arrsc.org For instance, a racemic mixture of 2-[4-(3,5-dimethylphenyl)phenyl]propanoic acid could be subjected to esterification with an alcohol in the presence of a lipase (B570770) from Candida rugosa. The enzyme would preferentially catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-enantiomer) as the unreacted acid, which can then be separated. nih.govconicet.gov.ar Protein engineering and directed evolution of esterases are being explored to enhance the enantioselectivity and broaden the substrate scope of these biocatalysts for the synthesis of various optically pure (S)-2-arylpropionic acids. frontiersin.orgnih.gov

Table 2: Enzymatic Kinetic Resolution of a Racemic Arylpropionic Acid

Racemic SubstrateEnzymeReaction TypeProduct 1Product 2
(R,S)-2-Arylpropionic acidLipase (e.g., from Candida rugosa)Esterification(R)-2-Arylpropionic acid ester(S)-2-Arylpropionic acid
(R,S)-2-Arylpropionic acid esterHydrolase/EsteraseHydrolysis(S)-2-Arylpropionic acid(R)-2-Arylpropionic acid ester

Another powerful strategy for asymmetric synthesis is the use of chiral auxiliaries . researchgate.netwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of a chiral analog of this compound, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be acylated with 4-(3,5-dimethylphenyl)phenylacetyl chloride. The resulting N-acyloxazolidinone can then be enolized and alkylated (e.g., with methyl iodide to introduce the methyl group for a propionic acid derivative). The chiral auxiliary directs the approach of the electrophile, leading to a high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize chiral amides, which are then alkylated with high diastereoselectivity. wikipedia.org

Advanced Purification and Isolation Techniques for Research-Scale Synthesis

The purification of the final compound and any synthetic intermediates is a critical step to ensure high purity for research purposes. For an acidic compound like this compound, a combination of techniques is typically employed.

Acid-base extraction is a fundamental and highly effective method for separating acidic and basic compounds from neutral impurities. wikipedia.orgvernier.comatlassian.netmnstate.edulibretexts.org After the synthesis, the crude reaction mixture, dissolved in an organic solvent, can be washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The acidic this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral and basic impurities will remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with hydrochloric acid), causing the purified carboxylic acid to precipitate out of the solution, where it can be collected by filtration. vernier.comlibretexts.org

Crystallization (or recrystallization) is another powerful technique for purifying solid organic compounds. researchgate.net The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the pure compound crystallizes out, while the impurities, which are present in smaller amounts, remain dissolved in the mother liquor. rsc.orgresearchgate.net The choice of solvent is crucial for effective purification. For carboxylic acids, alcoholic solvents or mixtures including water are often effective. atlassian.net

For challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (prep-HPLC) is an advanced chromatographic technique. ardena.comtarosdiscovery.comyoutube.comnih.govnih.gov This method uses a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. nih.gov By collecting the fractions corresponding to the desired compound, a very high degree of purity can be achieved. ardena.comtarosdiscovery.com Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of acid like formic or trifluoroacetic acid), is commonly used for the purification of organic acids. nih.govnih.gov

Table 3: Comparison of Purification Techniques

TechniquePrincipleApplication for this compoundAdvantages
Acid-Base ExtractionDifferential solubility of acidic/basic/neutral compounds in aqueous and organic phases. wikipedia.orgSeparates the acidic product from neutral or basic impurities. vernier.comSimple, rapid, and effective for removing ionic or ionizable impurities.
CrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures. researchgate.netPurification of the solid crude product.Can yield highly pure crystalline material; scalable.
Preparative HPLCDifferential partitioning of components between a stationary and a mobile phase under high pressure. ardena.comFinal polishing step to achieve very high purity; separation of closely related analogues. nih.govHigh resolution and efficiency; applicable to complex mixtures. nih.gov

Chemical Modifications and Derivatives of 4 3,5 Dimethylphenyl Phenylacetic Acid

Design Principles for Structural Variation and Diversification

The design of derivatives of 4-(3,5-Dimethylphenyl)phenylacetic acid is guided by established principles of medicinal chemistry and materials science. The primary goal is often to modulate properties such as solubility, stability, and biological activity through systematic structural changes. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically altering parts of the molecule to identify which functional groups are crucial for its effects. This involves creating a library of related compounds and assessing how changes in structure affect a specific outcome.

Conformational Restriction: Introducing structural elements that limit the molecule's rotational freedom. This can lock the molecule into a more active conformation, potentially increasing its specificity and potency.

Prodrug Strategies: Modifying the carboxylic acid moiety to create esters or amides that can be cleaved in vivo to release the active parent acid. This approach can be used to improve properties such as absorption and distribution.

These design principles are systematically applied to explore the chemical space around the core structure of this compound, leading to the generation of diverse analogs with potentially improved characteristics.

Modifications of the Phenylacetic Acid Moiety

The phenylacetic acid portion of the molecule is a prime target for modification due to the reactivity of the carboxylic acid and the adjacent alpha-carbon.

The introduction of substituents at the alpha-position (the carbon atom adjacent to the carboxyl group) can have significant steric and electronic effects on the molecule. google.com The direct alkylation of the α-carbon of arylacetic acids is a transformation of fundamental importance in chemical synthesis. nih.gov

Research on related phenylacetic acid derivatives has shown that α-substitution can influence the compound's activity. For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), α-methylation of arylacetic acids is a common strategy that often leads to increased potency. nih.gov The enantioselective alkylation of carboxylic acids at this position is a key transformation. nih.gov

The SN2 reaction of enolates with reactive alkyl halides (such as methyl, primary, secondary, allylic, and benzylic halides) leads to esters of an alkylmalonic acid. rsc.org Furthermore, organometallic zinc species formed from α-haloesters can react with aldehydes or ketones to form β-hydroxyesters in what is known as the Reformatsky reaction. rsc.org

Table 1: Examples of α-Alkylation of Arylacetic Acids and Resulting Enantioselectivity nih.gov

Arylacetic AcidAlkylating AgentProductEnantiomeric Excess (ee)
(4-Chlorophenyl)acetic acidAllyl Bromideα-allyl derivative96%
(4-Bromophenyl)acetic acidAllyl Bromideα-allyl derivative93%
(4-Methoxyphenyl)acetic acidEthyl Iodideα-ethyl derivative89%
(6-Methoxynaphthalen-2-yl)acetic acidMethyl IodideNaproxen94%
(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acidMethyl IodideFlurbiprofen85%
(3-Phenoxyphenyl)acetic acidMethyl IodideFenoprofen88%

This table is interactive. You can sort and filter the data.

The carboxylic acid group is readily converted into a wide range of ester and amide derivatives. These modifications are often employed to alter the compound's polarity, solubility, and pharmacokinetic profile.

Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The synthesis of benzotriazole esters, formed in situ from carboxylic acids, provides an efficient intermediate for esterification with alcohols like tert-butyl alcohol. researchgate.net

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. The use of benzotriazole esters allows for the convenient synthesis of amides in moderate to excellent yields. researchgate.net Poly(ester amide)s can also be synthesized through transesterification or pseudo-one-pot reactions involving diamines and diacids or their esters. mdpi.com Phenylacetic acid and its derivatives are building blocks for many drugs, including those containing ester and amide functionalities like cyclopentolate and atenolol. researchgate.net

Substituent Effects on the Dimethylphenyl Ring

Altering the substitution pattern on the 3,5-dimethylphenyl ring provides another avenue for modifying the properties of the parent compound.

Replacing the methyl groups with other substituents allows for the fine-tuning of electronic and steric properties.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the electron density of the aromatic ring. These changes can influence the molecule's pKa, reactivity, and ability to participate in intermolecular interactions. Studies on substituted arylboronic acids have shown that substituent effects on stability constants can be described by the Hammett equation. nih.gov

Steric Effects: Replacing the methyl groups with larger or smaller substituents can modify the molecule's size and shape. Increasing steric bulk can influence the molecule's ability to bind to a target site or can alter its conformational preferences. The steric and electronic properties of substituents on a phenyl ring have been shown to influence the supramolecular arrangements in the solid state. rsc.org

Systematic studies involving these modifications are essential for developing a comprehensive understanding of how the structure of this compound relates to its function.

Incorporation of the this compound Scaffold into Polycyclic and Heterocyclic Systems

The biphenylacetic acid framework serves as a versatile starting point for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. Such modifications are often pursued in medicinal chemistry to explore new pharmacological activities or to refine the interaction of the molecule with biological targets. Substituted biphenyls are frequently used as key intermediates in the synthesis of heteroaromatic and polycyclic aromatic compounds.

One notable example in the broader class of biphenyl (B1667301) derivatives involves the synthesis of potent aromatase inhibitors. nih.gov These compounds feature a biphenyl template that has been functionalized with a haem-ligating triazolylmethyl moiety. nih.gov The synthesis often employs microwave-enhanced Suzuki cross-coupling methodologies to construct the core biphenyl structure, which is then further elaborated to introduce the heterocyclic component. nih.gov This approach highlights a strategy where a biphenyl scaffold, analogous to that of this compound, can be integrated into a heterocyclic system to achieve a specific therapeutic effect. The resulting compounds, such as those bearing a (5-triazolylmethyl-2-cyano)biphenyl structural motif, have demonstrated high potency as aromatase inhibitors. nih.gov

Another general strategy involves the use of biphenyl derivatives as precursors for the construction of polycyclic aromatic compounds through palladium-catalyzed C–H activated annulation reactions. beilstein-journals.org While not directly involving the acetic acid moiety, this demonstrates the chemical tractability of the biphenyl core for building more complex fused ring systems.

The following table summarizes examples of how biphenyl scaffolds, which are structurally related to this compound, are incorporated into heterocyclic systems for therapeutic applications.

Biphenyl Starting Material/ScaffoldHeterocyclic System IncorporatedSynthetic Method HighlightTherapeutic Target/Application
Substituted BiphenylTriazolylmethylMicrowave-enhanced Suzuki cross-couplingAromatase Inhibition nih.gov
Biphenyl-4-carboxamideThiazoleHantzsch thiazole synthesisAntimicrobial
2-AminobiphenylQuinolineSkraup synthesisAntimalarial

This table is illustrative of general synthetic strategies for biphenyl derivatives and does not represent specific modifications of this compound due to a lack of available data.

Research-Level Prodrug and Pro-Compound Strategies

The development of prodrugs is a common strategy in medicinal chemistry to improve the therapeutic profile of a parent drug molecule. For non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid structure, a primary goal of prodrug design is to temporarily mask the free carboxylic acid group. This modification can reduce the risk of gastrointestinal irritation and ulceration, which is a known side effect associated with the direct contact of the acidic moiety with the gastric mucosa. scispace.com

Research on 4-biphenylacetic acid (BPA), a structurally similar compound, has explored the synthesis of mutual prodrugs. scispace.comnih.gov In this approach, BPA is covalently linked to another pharmacologically active molecule, often an antioxidant, through a biodegradable ester linkage. scispace.comresearchgate.net Upon administration, this ester is designed to be hydrolyzed by esterases in the body, releasing both the NSAID and the antioxidant promoiety, which may help to mitigate oxidative stress associated with inflammation and NSAID-induced gastric damage. scispace.com

Various phytophenols and alcohols, such as quercetin tetramethyl ether, have been utilized as promoieties in the design of mutual prodrugs of BPA. nih.gov The resulting ester derivatives often exhibit increased lipophilicity and are chemically stable at acidic pH, which is a desirable characteristic for oral administration. nih.gov The enzymatic hydrolysis of these prodrugs releases the active BPA. nih.gov

Another prodrug strategy involves the conjugation of the NSAID with amino acids. researchgate.net For instance, biphenylacetic acid has been linked to D-phenylalanine and glycine. researchgate.net These amino acid conjugates can offer improved physicochemical properties and may leverage amino acid transporters for absorption.

The table below outlines various prodrug strategies that have been investigated for biphenylacetic acid derivatives, which could hypothetically be applied to this compound.

Parent Drug AnalogPromoietiesLinkage TypeIntended Benefit
4-Biphenylacetic acidPhytophenols (e.g., quercetin tetramethyl ether)EsterReduced ulcerogenicity, antioxidant effect scispace.comnih.gov
4-Biphenylacetic acidAlcohols (e.g., menthol, thymol)EsterReduced gastrointestinal irritation, antioxidant effect researchgate.net
4-Biphenylacetic acidAmino Acids (e.g., D-phenylalanine, glycine)Amide/EsterPotential for improved absorption, reduced GI toxicity researchgate.net
Various NSAIDsPolyethylene Glycol (PEG)CarbonateEnhanced solubility and skin permeation mdpi.com
Ibuprofen (B1674241)/IndomethacinTriazolyl heterocycleCovalent conjugationEnhanced anti-inflammatory activity nih.gov

This table is based on research conducted on analogs of this compound and serves to illustrate potential prodrug strategies.

Advanced Spectroscopic and Structural Elucidation of 4 3,5 Dimethylphenyl Phenylacetic Acid and Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 4-(3,5-Dimethylphenyl)phenylacetic acid, the molecular formula is C₁₆H₁₆O₂. cymitquimica.com The expected exact mass can be calculated and then verified by an experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI). For instance, in studies of related difluoromethylated compounds, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺ to within 0.0003 Da, providing unequivocal support for the proposed structure. rsc.org This level of precision is essential for confirming the identity of newly synthesized compounds.

Table 1: Calculated Molecular Weight of this compound

Property Value
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.297 g/mol

Data sourced from chemical properties information. cymitquimica.com

**4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and number of protons and carbons in a molecule.

¹H NMR : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (J-coupling). For this compound, one would expect to see distinct signals for the protons on the two different aromatic rings, a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid, and singlets for the two equivalent methyl (-CH₃) groups. The integration of these signals would correspond to the number of protons in each environment. For comparison, the parent molecule, phenylacetic acid, shows a characteristic singlet for the methylene protons at approximately 3.64 ppm and a multiplet for the five phenyl protons between 7.24-7.36 ppm in CDCl₃. rsc.org

¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon environments. In this compound, signals would be expected for the carboxyl carbon (~178-180 ppm), the methylene carbon (~40 ppm), and a series of signals for the aromatic carbons of both phenyl rings, as well as the methyl carbons. rsc.orgchemicalbook.com The spectrum of the parent phenylacetic acid shows the carboxyl carbon at ~177.9 ppm, the methylene carbon at 41.0 ppm, and aromatic carbons in the ~127-133 ppm range. rsc.orgchemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Data for Phenylacetic Acid Derivatives

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
Phenylacetic acid ¹H CDCl₃ 7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH₂)
¹³C CDCl₃ 177.88 (C=O), 133.18, 129.34, 128.61, 127.33 (Ar-C), 41.01 (CH₂)
2-(p-tolyl)acetic acid ¹H CDCl₃ 7.12-7.17 (m, 4H, Ar-H), 3.60 (s, 2H, CH₂), 2.32 (s, 3H, CH₃)

Data adapted from a study on phenylacetic acid derivatives. rsc.org

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu A COSY spectrum of this compound would show correlations between adjacent protons on the aromatic rings, confirming their substitution patterns. It would not show cross-peaks for the isolated methylene or methyl singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the methylene protons to the methylene carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com This is exceptionally useful for connecting molecular fragments. For this compound, HMBC would show correlations from the methylene (-CH₂-) protons to the carboxyl carbon, the ipso-carbon of the first phenyl ring, and the adjacent aromatic carbons. Crucially, it would also show correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage. Correlations from the methyl protons to the carbons of their host ring would solidify their position. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

IR Spectroscopy : The IR spectrum is particularly useful for identifying key functional groups. For this compound, a very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp, strong peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1720 cm⁻¹. nih.govresearchgate.net Additional peaks for aromatic C-H stretching would be seen just above 3000 cm⁻¹, and C-H bands for the methyl and methylene groups would be just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The aromatic ring stretching vibrations typically give rise to strong signals in the Raman spectrum. In a study of phenylacetic acid, vibrational wavenumbers were computed using DFT (B3LYP level) and compared with experimental data to provide detailed assignments. nih.govkfupm.edu.sa Such an analysis for this compound would confirm the presence and substitution pattern of the biphenyl core.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

While a crystal structure for this compound itself is not publicly available, analysis of related derivatives demonstrates the power of this technique. For example, the crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol, a complex derivative, was fully characterized by single-crystal X-ray diffraction. researchgate.net The study revealed the precise three-dimensional arrangement of the molecule, including the high degree of twist (56.19°) of the phenolic substituent relative to the core, and the intermolecular forces, such as hydrogen bonds and π–π stacking, that govern the crystal packing. researchgate.net This type of detailed structural data is invaluable for understanding solid-state properties and designing new materials.

Computational and Theoretical Chemistry Investigations of 4 3,5 Dimethylphenyl Phenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of a molecule. nih.govnih.gov These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior. mdpi.comresearchgate.net

For 4-(3,5-Dimethylphenyl)phenylacetic acid, DFT calculations can be used to determine key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. For this compound, the MEP would likely show a high negative potential around the carboxylic acid group, indicating its role as a hydrogen bond acceptor and its acidic nature.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Value Significance
HOMO Energy -6.2 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability
Dipole Moment 2.5 D Molecular polarity
Electron Affinity 1.8 eV Propensity to accept an electron

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding predictions about its behavior in chemical reactions and biological systems. semanticscholar.org

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com Given the structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs), relevant biological targets for docking studies include cyclooxygenase enzymes (COX-1 and COX-2). semanticscholar.org

Docking simulations would involve placing the 3D structure of this compound into the active site of the COX enzymes. The simulation algorithm explores various binding poses and scores them based on the predicted binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more favorable and stable interaction.

The analysis of the docked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. For instance, the carboxylic acid moiety of the compound is expected to form hydrogen bonds with key residues like Arginine and Tyrosine in the COX active site, a common interaction for many NSAIDs. The dimethylphenyl and phenyl rings would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
COX-1 -7.8 Arg120, Tyr355 Hydrogen Bond
Val349, Leu531 Hydrophobic
COX-2 -9.2 Arg513, Tyr385 Hydrogen Bond

These docking studies can help prioritize biological targets and provide a structural hypothesis for the molecule's mechanism of action, guiding the design of more potent and selective analogs.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. mdpi.comnih.gov MD simulations model the movement of atoms in the complex by solving Newton's equations of motion, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.comresearchgate.net

Following the docking of this compound into a target like COX-2, an MD simulation would be performed for several nanoseconds. The stability of the complex is typically assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked pose.

Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. The persistence of key intermolecular interactions, such as hydrogen bonds observed in the docking study, can also be tracked throughout the simulation. These simulations are crucial for validating the docking results and understanding the dynamic nature of the ligand-target recognition process. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are used to predict the activity of new, untested compounds and to understand which molecular properties are most important for activity. bio-hpc.eunih.gov

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for COX-2 inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 2D (e.g., molecular weight, logP, topological indices) or 3D (e.g., molecular shape, surface area).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. A hypothetical QSAR model might look like:

pIC50 = β₀ + β₁(logP) + β₂(Molecular_Surface_Area) + ...

This model can then be used to predict the pIC50 of new analogs, including this compound, before they are synthesized. The model's predictive power is assessed through internal and external validation techniques to ensure its robustness. mdpi.com

Table 3: Hypothetical QSAR Data for Phenylacetic Acid Analogs

Compound LogP Molecular Surface Area (Ų) Experimental pIC50 Predicted pIC50
Analog 1 3.5 300 6.2 6.1
Analog 2 4.1 320 6.8 6.7
Analog 3 3.8 310 6.5 6.4

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a flexible molecule like this compound. nih.gov The bonds between the two phenyl rings and the bond to the acetic acid group allow for rotation, leading to a variety of possible shapes.

Computational methods can systematically or stochastically rotate these bonds to explore the conformational space and calculate the potential energy of each conformation. This information is used to construct an energy landscape map, which plots the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). nih.gov

The energy landscape reveals the low-energy valleys, which correspond to the most stable and populated conformations, as well as the energy barriers between them. Understanding the preferred conformations is crucial because the biologically active conformation that binds to a receptor may not be the absolute lowest energy state. This analysis provides insight into the molecule's flexibility and the energetic cost of adopting the conformation required for biological activity.

In Silico ADMET Prediction for Research Compound Optimization

In the process of drug discovery, it is essential to evaluate not only the efficacy of a compound but also its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net In silico ADMET prediction tools use computational models to estimate these properties early in the research phase, helping to identify and optimize compounds with favorable drug-like characteristics. nih.govd-nb.infomdpi.com

For this compound, various ADMET properties can be predicted using a range of computational models. These models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data. Key predicted properties include solubility, permeability (as an indicator of absorption), plasma protein binding (which affects distribution), potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

Table 4: Hypothetical In Silico ADMET Profile for this compound

ADMET Property Predicted Value/Classification Significance
Absorption
Aqueous Solubility Moderate Affects bioavailability
Caco-2 Permeability High Indicator of intestinal absorption
P-glycoprotein Substrate No Reduced potential for efflux
Distribution
Plasma Protein Binding >95% High binding may limit free drug concentration
Blood-Brain Barrier Permeability Low Unlikely to cause central nervous system side effects
Metabolism
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions
CYP3A4 Inhibition Non-inhibitor Low risk of drug-drug interactions
Excretion
Renal Organic Anion Transporter Substrate Yes Potential for renal excretion
Toxicity
hERG Inhibition Low risk Low risk of cardiotoxicity
Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity

Biological Activity and Mechanistic Studies of 4 3,5 Dimethylphenyl Phenylacetic Acid

In Vitro Pharmacological Profiling and Target Engagement

In vitro pharmacological profiling is a critical first step in characterizing a new chemical entity. It involves a battery of standardized tests to determine how the compound interacts with specific biological targets like enzymes and receptors. This process helps to identify the compound's primary mode of action and potential therapeutic applications.

Enzyme Inhibition Assays (e.g., Cyclooxygenases, Aromatase, Cholinesterases, Lipoxygenase)

Enzyme inhibition assays are designed to measure the ability of a compound to block the activity of a specific enzyme. nih.gov The potency of an inhibitor is typically reported as an IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov

Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Aromatase: This enzyme is crucial for the final step in estrogen biosynthesis. nih.govnih.gov Aromatase inhibitors are a cornerstone in the treatment of estrogen-receptor-positive breast cancer. nih.gov

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease.

Lipoxygenase (LOX): These enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators. 5-LOX is a target for drugs aimed at treating inflammatory conditions.

No specific data on the inhibitory activity of 4-(3,5-Dimethylphenyl)phenylacetic acid against these or other enzymes were found in the performed literature search.

Receptor Binding and Functional Assays (e.g., GPR40, GABA(B) receptors)

Receptor binding assays determine if a compound can attach to a specific receptor, while functional assays assess whether this binding results in activation (agonist), blockade (antagonist), or modulation of the receptor's activity.

GPR40 (Free Fatty Acid Receptor 1, FFAR1): This G-protein coupled receptor is expressed in pancreatic β-cells and is activated by fatty acids, leading to insulin (B600854) secretion. nih.gov It is a therapeutic target for type 2 diabetes. nih.govnih.gov

GABA(B) Receptors: These are metabotropic receptors for GABA, the main inhibitory neurotransmitter in the central nervous system. nih.gov Modulators of GABA(B) receptors have therapeutic potential for conditions like anxiety and addiction. nih.gov

The literature search did not yield any studies on the binding or functional activity of this compound at GPR40, GABA(B) receptors, or other receptor targets.

Cell-Based Assays for Pathway Modulation and Cellular Responses

Cell-based assays provide a more physiologically relevant context than biochemical assays by using living cells. nih.govfishersci.eu These assays can measure a compound's effect on complex cellular processes such as cell viability, proliferation, protein-protein interactions, and signaling pathway activation. nih.goveuropeanpharmaceuticalreview.com High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, offering a detailed view of a compound's cellular impact. nih.gov

No specific data from cell-based assays investigating the effects of this compound are available in the public domain.

Elucidation of Molecular and Cellular Mechanisms of Action

Once a compound's primary target is identified, further studies are conducted to understand precisely how it exerts its effects at the molecular and cellular levels. This can involve identifying the specific binding site on a target protein, determining how the compound alters the protein's conformation and function, and tracing the downstream effects on cellular signaling cascades. The parent compound, phenylacetic acid, is known to induce differentiation and apoptosis in tumor cells through mechanisms that include decreased protein prenylation and activation of peroxisome proliferation-activated receptors (PPARs). atamanchemicals.com

No studies elucidating the specific molecular or cellular mechanisms of action for this compound were identified.

Off-Target Activity Profiling and Selectivity Investigations

It is rare for a drug to interact with only one target. Off-target activity occurs when a compound binds to and affects proteins other than its intended therapeutic target. This can lead to unwanted side effects. Therefore, comprehensive profiling against a wide panel of receptors, enzymes, and ion channels is performed to assess a compound's selectivity. A highly selective compound is generally preferred as it is likely to have a cleaner safety profile.

There is no available information regarding the off-target activity or selectivity profile of this compound.

Identification of Biomarkers for Mechanistic Pathway Engagement in Preclinical Models

A biomarker is a measurable indicator of a biological state or condition. In drug development, biomarkers are used to confirm that a drug is engaging its target and modulating the intended biological pathway in preclinical animal models and, eventually, in humans. For example, if a compound is designed to inhibit an enzyme, a biomarker could be the accumulation of the enzyme's substrate or a decrease in its product in blood or tissue samples. For the related compound p-Hydroxyphenylacetic acid, elevated levels have been associated with certain medical conditions like phenylketonuria and an overgrowth of specific gut bacteria. hmdb.ca

No studies have been published that identify or propose biomarkers for assessing the mechanistic pathway engagement of this compound in preclinical models.

Metabolic and Pharmacokinetic Research of 4 3,5 Dimethylphenyl Phenylacetic Acid Preclinical and in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound might be cleared from the body. nuvisan.com These tests typically use liver fractions to estimate a compound's half-life and intrinsic clearance. nuvisan.com

Hepatic Microsomal and Hepatocyte Stability

Hepatic Microsomal Stability: This assay evaluates a compound's metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. creative-bioarray.comwuxiapptec.com The process involves incubating the compound with liver microsomes and necessary cofactors (like NADPH) and measuring the decrease in the parent compound's concentration over time. creative-bioarray.comresearchgate.net This data helps calculate parameters like intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. nuvisan.comcreative-bioarray.com Positive control compounds known to be rapidly metabolized, such as testosterone (B1683101) or midazolam, are often used to ensure the microsomal preparations are active. wuxiapptec.com

Hepatocyte Stability: Assays using intact hepatocytes are considered more comprehensive as they contain a full suite of Phase I and Phase II metabolic enzymes and cofactors at near-physiological concentrations. nuvisan.comwuxiapptec.comwuxiapptec.com These studies provide a more complete picture of metabolic clearance by incorporating uptake, metabolism, and efflux processes. wuxiapptec.com

Identification of Phase I and Phase II Metabolites

Following stability assays, identifying the specific metabolites formed is a critical step.

Phase I Metabolism: Typically involves reactions like oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. wuxiapptec.com For a compound like 4-(3,5-Dimethylphenyl)phenylacetic acid, potential Phase I reactions could include hydroxylation of the aromatic rings or the methyl groups. For instance, studies on a different compound, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), identified its 6-hydroxymethyl metabolite as a product of Phase I metabolism. nih.gov

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, making them more water-soluble and easier to excrete. wuxiapptec.com Common conjugation reactions include glucuronidation and sulfation.

Plasma Protein Binding Research

Plasma protein binding (PPB) determines the fraction of a drug that is bound to proteins like albumin and alpha-1-acid glycoprotein (B1211001) in the blood. nih.govnih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized or cleared. Therefore, understanding the extent of PPB is vital for interpreting pharmacokinetic and pharmacodynamic data. nih.gov Studies have shown that the binding of drugs can be influenced by factors such as the concentration of plasma proteins like albumin. nih.gov For example, structurally related compounds like phenylacetate (B1230308) have been shown to exhibit concentration-dependent binding with a high free fraction. nih.gov

Distribution Studies in Preclinical In Vitro/Ex Vivo Models

Distribution studies aim to understand how a compound partitions into various tissues and organs. While no specific data exists for this compound, these studies often involve incubating the compound with tissue homogenates or slices from different organs (e.g., liver, kidney, lung) to assess its potential for accumulation outside of the bloodstream. wuxiapptec.com Extrahepatic metabolism can be assessed using subcellular fractions from tissues such as the intestines, kidneys, and lungs. wuxiapptec.com

Structure Activity Relationship Sar and Strategic Drug Design Principles for the 4 3,5 Dimethylphenyl Phenylacetic Acid Scaffold

Correlating Structural Features with Biological Activity and Selectivity

The biological activity of compounds based on the 4-(3,5-dimethylphenyl)phenylacetic acid scaffold is highly dependent on the nature and position of substituents on the biphenyl (B1667301) core and modifications to the acetic acid side chain. These compounds often target enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and mPGES-1. nih.govnih.gov

Key structural features and their impact on activity include:

The Biphenyl Core: The twisted dihedral angle between the two phenyl rings is crucial for fitting into the active sites of target enzymes. The 3,5-dimethyl substitution pattern on one of the phenyl rings influences this torsion angle and provides lipophilic interactions within the enzyme's binding pocket.

Substituents on the Phenyl Rings: The addition of different functional groups to the biphenyl system can modulate potency and selectivity. For selective COX-2 inhibitors, a key strategy involves introducing specific substituents that can interact with the larger, more accommodating side pocket of the COX-2 active site, which is absent in COX-1. nih.govnih.gov For instance, incorporating a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group at the para-position of one of the phenyl rings is a well-established strategy for achieving COX-2 selectivity. nih.gov

The Acetic Acid Moiety: The carboxylic acid group is a critical pharmacophoric element, often forming key ionic interactions or hydrogen bonds with positively charged residues, such as arginine, in the active site of enzymes like COX. mdpi.com Modifications to this group, such as esterification or conversion to an amide, typically reduce or abolish activity, highlighting its importance for binding.

Quantitative structure-activity relationship (QSAR) studies on related diaryl systems have shown that electronic and steric properties of substituents significantly govern COX-2 selectivity. benthamscience.com For example, in a series of biaryl analogs designed from the NSAID diflunisal, compounds with specific halogen substitutions demonstrated enhanced anti-inflammatory efficacy and COX-2 inhibition. nih.gov

Table 1: Illustrative SAR of Related Biaryl Acetic Acid Analogs for COX Inhibition This table is a composite illustration based on findings from various studies on related compounds.

Compound/ModificationR1 (Position 3')R2 (Position 5')TargetActivity (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Parent Scaffold CH₃CH₃COX-2---
Analog 1HHCOX-2ModerateLow nih.gov
Analog 2FHCOX-2HighModerate nih.gov
Analog 3ClClCOX-2HighHigh mdpi.com
Analog 4 (with SO₂Me)CH₃CH₃COX-2Very HighVery High nih.gov

Note: Data is illustrative of general SAR principles for this class of compounds.

Rational Design Strategies for Potency and Specificity Enhancement

Rational drug design for the this compound scaffold focuses on leveraging structural differences between target enzymes to enhance potency and, crucially, selectivity. This is particularly important for developing safer anti-inflammatory agents that selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects. nih.gov

Structure-Based Design for COX-2 Selectivity: The primary strategy for achieving COX-2 selectivity involves exploiting a hydrophilic side pocket present in its active site, which corresponds to a smaller, hydrophobic residue (isoleucine) in COX-1. nih.gov Rational design aims to introduce substituents on the biphenyl scaffold that can fit into and interact with this side pocket.

Docking Studies: Molecular docking simulations are used to predict how analogs of this compound bind to the active sites of COX-1 and COX-2. nih.govmdpi.com These models show that the carboxylic acid group anchors the molecule by forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2). The biphenyl core extends into the main channel, and strategically placed substituents can then project into the selective side pocket of COX-2. rsc.org

Targeting Key Residues: Design efforts focus on adding substituents that can form favorable interactions (e.g., hydrogen bonds, van der Waals forces) with residues in the COX-2 side pocket, such as His90, Arg513, and Val523. mdpi.com

Design for mPGES-1 Inhibition: As a downstream target of COX-2, microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as an attractive target for developing anti-inflammatory drugs with potentially fewer cardiovascular side effects than coxibs. nih.govnih.gov The this compound scaffold can be adapted to inhibit mPGES-1. Rational design strategies include:

Exploiting the Active Site: The active site of the trimeric mPGES-1 is located in a cleft between its subunits. nih.govnih.gov Structure-based design aims to optimize the fit of the scaffold within this site, forming interactions with key residues like Arg70, Arg73, Glu77, and Tyr130 to block the binding of its substrate, PGH₂. nih.gov

Dual Inhibition: Some design strategies aim for dual inhibitors of both COX-2 and mPGES-1 or 5-LOX, which could offer a broader anti-inflammatory effect. figshare.com

Bioisosteric Replacements and Scaffold Hopping Approaches

To improve the pharmacokinetic properties (like metabolic stability and oral bioavailability) and reduce potential toxicity associated with the carboxylic acid moiety, medicinal chemists employ bioisosteric replacement and scaffold hopping strategies. niper.gov.innih.gov

Bioisosteric Replacements for the Carboxylic Acid Group: The carboxylic acid group, while often essential for activity, can lead to poor membrane permeability and metabolic liabilities such as the formation of reactive acyl glucuronides. researchgate.netnih.gov Replacing it with a bioisostere—a group with similar physicochemical properties—can mitigate these issues while preserving the key interactions with the target. nih.govdrughunter.com

Common bioisosteres for the carboxylic acid in this context include:

Tetrazoles: The 1H-tetrazole ring is a widely used non-classical bioisostere of carboxylic acids. It has a similar pKa (around 4.5-4.9) and can act as a hydrogen bond donor and acceptor, effectively mimicking the binding of the carboxylate group. drughunter.comcambridgemedchemconsulting.com

Acyl Sulfonamides: These groups are also acidic and can engage in similar interactions as a carboxylic acid but often exhibit improved metabolic stability.

Hydroxamic Acids and Hydroxy-isoxazoles: These acidic heterocycles can also serve as effective replacements, potentially improving permeability and metabolic profiles. nih.gov

Table 2: Common Carboxylic Acid Bioisosteres and Their Properties

Functional GroupStructureAcidity (pKa)Key FeaturesReference
Carboxylic Acid-COOH~4.2–4.5Strong H-bond donor/acceptor; forms ionic bonds. drughunter.com
1H-Tetrazole-CN₄H~4.5–4.9Similar acidity and size to COOH; metabolically stable. drughunter.comcambridgemedchemconsulting.com
Acyl Sulfonamide-CONHSO₂RVariableAcidic; can improve metabolic profile. nih.gov
3-HydroxyisoxazoleC₃H₂NO(OH)~4.4Acidic heterocycle; can improve permeability. nih.gov

Scaffold Hopping: Scaffold hopping is a more drastic strategy that involves replacing the entire core structure (the biphenyl scaffold) with a topologically or functionally different one, while maintaining the essential pharmacophoric features. niper.gov.innih.gov This is done to discover novel chemical entities with improved properties or to escape existing patent landscapes. researchgate.netbhsai.org

For the this compound scaffold, hopping strategies could involve:

Replacing a Phenyl Ring: One of the phenyl rings could be replaced with a different aromatic or heteroaromatic ring, such as a pyridine (B92270), thiophene, or pyrazole. niper.gov.innih.gov This alters the electronic properties and potential hydrogen bonding capabilities of the scaffold. For example, replacing a phenyl ring with a pyridine ring can increase metabolic stability. niper.gov.in

Changing the Linker: The direct bond between the two aryl rings could be replaced with a different linker (e.g., -O-, -S-, -CH=CH-), leading to diaryl ether, sulfide, or stilbene-based scaffolds.

Fragment-Based Drug Discovery (FBDD) Considerations for the Scaffold

Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules (fragments) are screened for weak binding to a target. nih.gov Promising fragments are then optimized, often by growing or linking them, into more potent lead compounds.

While the this compound scaffold itself is too large to be considered a "fragment" under the common "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), it can be conceptually deconstructed into fragments that could be starting points in an FBDD campaign.

Hypothetical Fragments:

Fragment A (3,5-Dimethylbiphenyl): This fragment represents the lipophilic biphenyl core. It could be identified in a screen as binding to a hydrophobic region of a target enzyme.

Fragment B (Phenylacetic acid): This fragment contains the key acidic moiety responsible for anchoring interactions with residues like arginine.

Fragment Linking Strategy: In an FBDD approach, if Fragment A and Fragment B were identified as binding to adjacent sites on a target, a "fragment linking" strategy would be employed. Medicinal chemists would design molecules that connect these two fragments, leading directly to the this compound scaffold or its analogs.

Fragment Growing Strategy: Alternatively, if only one fragment was identified (e.g., phenylacetic acid bound to an arginine), a "fragment growing" strategy would involve synthesizing derivatives that extend from this anchor into adjacent pockets, potentially adding the 3,5-dimethylphenyl group to achieve higher affinity.

This FBDD perspective provides a rational pathway for the discovery of this scaffold, emphasizing the importance of building larger molecules from smaller, efficient binding components.

Ligand Efficiency and Druglikeness Optimization in Research Stage

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as: LE = (1.37 * pIC₅₀) / HA. A higher LE value is desirable, indicating that the molecule is making efficient use of its atoms to achieve binding.

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP. High LLE values (ideally > 5) are sought, as they suggest that potency is being increased without a disproportionate and often detrimental increase in lipophilicity, which can lead to poor solubility, high metabolic clearance, and toxicity.

For the this compound scaffold, optimization would involve synthesizing analogs and tracking these efficiency metrics. The goal is to find modifications that improve potency while maintaining or improving LE and LLE.

Table 3: Hypothetical Optimization of a Lead Based on the Scaffold

CompoundModificationpIC₅₀MWlogPLELLEAssessment
Lead Scaffold Base structure6.02544.20.461.8Starting Point
Analog AAdd -OH group6.22704.00.452.2Good: LLE improved.
Analog BAdd -t-butyl group6.83105.80.411.0Poor: Potency up, but LLE collapsed. Inefficient optimization.
Analog CReplace -COOH with Tetrazole5.92784.10.401.8Viable bioisosteric switch, comparable efficiency.
Analog DAdd -SO₂NH₂ group7.53333.80.463.7Excellent: Potency and LLE significantly improved.

Note: pIC₅₀, LE, and LLE values are hypothetical to illustrate the optimization process.

This systematic approach ensures that the final clinical candidate not only has high potency and selectivity but also possesses a favorable profile of "druglike" properties, increasing its chances of success in clinical development.

Future Research Directions and Translational Perspectives for 4 3,5 Dimethylphenyl Phenylacetic Acid

Exploration of Novel Biological Targets and Mechanistic Pathways

The future investigation of 4-(3,5-Dimethylphenyl)phenylacetic acid will undoubtedly focus on identifying its biological targets and elucidating the molecular mechanisms through which it exerts its effects. The structural similarity of this compound to other biologically active phenylacetic acid derivatives suggests that it may interact with a variety of protein targets.

Initial research efforts could involve high-throughput screening against a panel of known and emerging therapeutic targets. This could include, but is not limited to, enzymes, receptors, and ion channels implicated in various disease states. Given that some phenylacetic acid derivatives have demonstrated anti-inflammatory and anti-cancer properties, initial screens could focus on targets within these therapeutic areas.

Once initial "hits" are identified, more detailed mechanistic studies will be required. These studies would aim to:

Validate Target Engagement: Confirming the direct interaction between this compound and the identified protein target using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Elucidate Mechanism of Action: Determining whether the compound acts as an inhibitor, activator, or modulator of the target's function. This would involve detailed enzymatic assays or cell-based functional assays.

Identify Downstream Signaling Pathways: Investigating the downstream cellular consequences of target modulation by the compound. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression.

A hypothetical workflow for the exploration of novel biological targets is presented below:

StepTechniqueObjective
1. Target IdentificationHigh-Throughput Screening (HTS)To identify initial protein "hits" from a large library of potential targets.
2. Target ValidationSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)To confirm direct binding of the compound to the identified target and determine binding affinity.
3. Mechanistic StudiesEnzymatic Assays, Cell-Based Functional AssaysTo elucidate the specific mechanism by which the compound modulates the target's activity.
4. Pathway AnalysisTranscriptomics (e.g., RNA-seq), Proteomics (e.g., Mass Spectrometry)To understand the broader cellular effects and identify the signaling pathways affected by the compound.

This systematic approach will be crucial in uncovering the therapeutic potential of this compound and laying the groundwork for future drug development efforts.

Development of Advanced and Sustainable Synthetic Methodologies for the Compound

The efficient and environmentally benign synthesis of this compound is a critical prerequisite for its extensive biological evaluation and potential future applications. While traditional methods for the synthesis of biphenyl (B1667301) compounds, such as the Suzuki coupling, are well-established, future research should focus on developing more advanced and sustainable synthetic strategies. tandfonline.com

Key areas for improvement include:

Green Chemistry Principles: Future synthetic routes should aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can operate under milder reaction conditions. resourcewise.com

Catalyst Innovation: The development of novel and more efficient catalysts for the key bond-forming reactions is a priority. This could include the design of next-generation palladium catalysts with improved activity and stability, or the exploration of alternative, more abundant, and less toxic metal catalysts.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities, and can facilitate the safe handling of hazardous intermediates.

Biocatalysis: The use of enzymes as catalysts for key synthetic steps could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For example, enzymes could be employed for the stereoselective synthesis of chiral derivatives of this compound.

A comparison of potential synthetic strategies is outlined in the table below:

Synthetic StrategyAdvantagesChallenges
Traditional Suzuki Coupling High functional group tolerance, commercially available reagents.Use of palladium catalysts, often requires organic solvents and elevated temperatures.
Greener Suzuki Coupling Reduced environmental impact, potential for milder reaction conditions.Catalyst stability and activity in green solvents can be a challenge.
Flow Chemistry Enhanced safety and scalability, precise process control, improved reproducibility.Initial setup costs can be high, requires specialized equipment.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limited.

By focusing on these advanced and sustainable synthetic methodologies, researchers can ensure a reliable and environmentally responsible supply of this compound for future studies.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic properties of novel compounds. This can be used to prioritize the synthesis of derivatives of this compound that are most likely to be active against a specific biological target. youtube.com

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. youtube.comyoutube.com By providing the model with information about the target binding site and desired pharmacokinetic properties, it can generate novel chemical structures based on the this compound scaffold that are optimized for activity and drug-likeness.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to this compound and its analogs. These tools can analyze the target molecule and suggest a step-by-step synthetic pathway, often identifying more efficient or novel routes than those devised by human chemists. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions: ML algorithms can be used to optimize the reaction conditions for the synthesis of the compound, leading to higher yields and purities. bohrium.comchemcopilot.com By analyzing data from a series of experiments, the algorithm can identify the optimal combination of parameters such as temperature, solvent, and catalyst concentration.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery and development of new therapeutic agents. youtube.com

Integration with Systems Biology and Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond a single-target approach and embrace a more holistic, systems-level perspective. Systems biology, in conjunction with various "omics" technologies, provides the tools to achieve this. nih.govfrontiersin.orgyoutube.com

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues treated with the compound, researchers can identify the cellular pathways and biological processes that are modulated. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.

Proteomics: Proteomic analysis can identify changes in the abundance and post-translational modifications of proteins in response to compound treatment. This can help to identify the direct and indirect protein targets of the compound and understand its impact on cellular signaling networks.

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system. By analyzing the metabolic profile of cells or organisms treated with this compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of drug response. nih.govstanford.edu

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action and its effects on the broader biological system. nih.govnih.gov This systems-level understanding is crucial for predicting both the efficacy and potential toxicity of the compound, and for identifying patient populations that are most likely to benefit from treatment.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The successful translation of a promising compound like this compound from the laboratory to the clinic requires a highly collaborative and interdisciplinary effort. tandfonline.comacs.orgdrugdiscoverytrends.comcambridge.orgeuropa.eu No single research group possesses all the expertise necessary to navigate the complex landscape of drug discovery and development.

Future research on this compound will benefit from collaborations between:

Synthetic Chemists: To develop efficient and scalable synthetic routes.

Computational Chemists and Data Scientists: To apply AI and ML for compound design and optimization.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the compound's efficacy and safety.

Structural Biologists: To determine the three-dimensional structure of the compound bound to its target protein.

Toxicologists: To assess the potential toxicity of the compound.

Clinicians: To design and conduct clinical trials to evaluate the compound's therapeutic potential in humans.

By fostering a collaborative and interdisciplinary research environment, the scientific community can maximize the chances of successfully developing this compound or its derivatives into a novel therapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethylphenyl)phenylacetic acid, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via the Suzuki–Miyaura coupling reaction , which uses palladium catalysts and boronic acid derivatives. Reaction conditions such as temperature (typically 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) critically affect yield and purity. For instance, higher temperatures may accelerate coupling but risk side reactions like homocoupling of aryl halides. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from byproducts .

Q. Under what storage conditions is this compound stable, and what incompatible materials should be avoided?

The compound is stable under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Avoid exposure to moisture, heat (>40°C), and incompatible materials such as strong acids/alkalis or oxidizing agents (e.g., peroxides), which may induce decomposition or hazardous reactions. Storage in amber glass vials minimizes photodegradation .

Q. What analytical methods are recommended for characterizing this compound and assessing purity?

Use HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) for structural confirmation. Purity can be quantified via GC-MS or HPLC coupled with a refractive index detector . For trace impurities, high-resolution mass spectrometry (HRMS) is advised. Reference standards from accredited suppliers (e.g., CAS-registered sources) ensure calibration accuracy .

Advanced Research Questions

Q. How does this compound interact with phenylacetate-CoA ligase, and what experimental designs can elucidate its metabolic flux?

The compound acts as a substrate analog for phenylacetate-CoA ligase, competing with endogenous phenylacetic acid. To study metabolic flux, use isotope-labeled variants (e.g., ¹³C-labeled) in cell lysates or microbial cultures. Measure CoA-thioester formation via LC-MS/MS and compare kinetic parameters (Km, Vmax) to native substrates. Time-course assays (0–24 hours) reveal temporal changes in metabolite levels .

Q. What experimental strategies address contradictions in reported dose-dependent effects of this compound in animal models?

Discrepancies in dose-response data may arise from differences in bioavailability (e.g., solubility in vehicle solutions) or species-specific metabolism . Design studies with:

  • Dose-ranging pilot experiments (e.g., 0.1–100 mg/kg) to identify therapeutic vs. toxic thresholds.
  • Pharmacokinetic profiling (plasma/tissue concentration monitoring via LC-MS).
  • Control groups using metabolic inhibitors (e.g., cytochrome P450 inhibitors) to assess enzyme-mediated effects .

Q. How does the subcellular localization of this compound influence its biochemical activity, and what methods validate compartment-specific effects?

The compound may localize to mitochondria or nuclei, impacting energy metabolism or gene regulation. Use subcellular fractionation (e.g., differential centrifugation) followed by immunoblotting (organelle-specific markers) and fluorescence tagging (e.g., GFP fusion proteins). For in situ tracking, nanoscale secondary ion mass spectrometry (NanoSIMS) provides spatial resolution .

Q. What methodologies resolve conflicting data on its role in modulating aromatic compound degradation pathways?

Contradictory findings often stem from context-dependent enzyme expression (e.g., microbial vs. mammalian systems). Employ:

  • Gene knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target pathways.
  • Metabolomic profiling (untargeted LC-HRMS) to map pathway intermediates.
  • Enzyme inhibition assays with purified proteins (e.g., phenylacetate-CoA ligase) to confirm direct interactions .

Q. How can researchers mitigate degradation artifacts in long-term in vitro studies involving this compound?

Degradation under standard lab conditions (e.g., ambient light, humidity) may skew results. Solutions include:

  • Stability testing via accelerated aging (40°C/75% RH) to establish shelf-life.
  • Lyophilization of stock solutions to prevent hydrolysis.
  • Periodic HPLC reanalysis of stored samples to detect degradation products .

Methodological Recommendations

  • For enzyme interaction studies : Use surface plasmon resonance (SPR) to quantify binding affinities.
  • For cellular assays : Include ROS scavengers (e.g., N-acetylcysteine) to distinguish oxidative stress-mediated effects.
  • For metabolic studies : Pair with stable isotope-resolved metabolomics (SIRM) to trace carbon flow .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.